molecular formula C8H7BrN2 B8122273 5-Bromo-4-ethylpyridine-2-carbonitrile

5-Bromo-4-ethylpyridine-2-carbonitrile

Cat. No.: B8122273
M. Wt: 211.06 g/mol
InChI Key: BSRPGVJTMLEDLY-UHFFFAOYSA-N
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Description

5-Bromo-4-ethylpyridine-2-carbonitrile is a brominated pyridine derivative featuring a cyano group at position 2, an ethyl substituent at position 4, and a bromine atom at position 3. This compound belongs to a class of heterocyclic aromatic molecules with applications in pharmaceuticals, agrochemicals, and materials science. Pyridine derivatives are valued for their electron-deficient aromatic rings, which enable diverse reactivity in cross-coupling reactions, nucleophilic substitutions, and coordination chemistry. The ethyl and bromine substituents influence steric, electronic, and solubility properties, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-4-ethylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-2-6-3-7(4-10)11-5-8(6)9/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRPGVJTMLEDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The direct bromination of 4-ethylpyridine-2-carbonitrile leverages the electron-withdrawing nitrile group at position 2, which directs electrophilic substitution to the meta position (C5). This method typically employs N-bromosuccinimide (NBS) as the brominating agent under radical or electrophilic conditions.

Procedure :

  • Dissolve 4-ethylpyridine-2-carbonitrile (10 mmol) in anhydrous dichloromethane (50 mL).

  • Add NBS (12 mmol) portionwise at 0°C under nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench with aqueous sodium thiosulfate, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 60–75%.

Optimization Challenges

  • Regioselectivity : Competing bromination at C3 may occur due to steric effects from the ethyl group. Using Lewis acids (e.g., FeCl₃) improves selectivity by stabilizing the transition state.

  • Side Reactions : Over-bromination is mitigated by stoichiometric control of NBS and low-temperature conditions.

Cyanation of 5-Bromo-4-ethylpyridine-2-halide

Nucleophilic Aromatic Substitution

This two-step approach first synthesizes 5-bromo-4-ethylpyridine-2-chloride, followed by cyanation using copper(I) cyanide (CuCN) .

Step 1: Chlorination

  • React 4-ethylpyridine with phosphorus oxychloride (POCl₃) at 80°C for 6 hours to yield 4-ethylpyridine-2-chloride.

  • Brominate at C5 using NBS as described in Section 1.1.

Step 2: Cyanation

  • Heat 5-bromo-4-ethylpyridine-2-chloride (10 mmol) with CuCN (15 mmol) in DMF at 120°C for 24 hours.

  • Isolate the product via acid-base workup (HCl/NaOH) and recrystallize from ethanol.

Yield : 40–55% (over two steps).

Limitations

  • Reaction Time : Prolonged heating risks decomposition; microwave-assisted synthesis reduces time to 1 hour with comparable yields.

  • Cyanide Handling : Requires strict safety protocols due to CuCN’s toxicity.

Suzuki-Miyaura Cross-Coupling for Ethyl Group Introduction

Palladium-Catalyzed Coupling

This method constructs the pyridine ring with pre-installed bromine and nitrile groups, followed by ethyl group introduction via cross-coupling.

Procedure :

  • Prepare 5-bromo-2-cyanopyridine via bromination of 2-cyanopyridine.

  • React with ethylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C for 12 hours.

  • Purify by silica gel chromatography.

Yield : 50–65%.

Key Considerations

  • Ligand Effects : Bulky ligands (e.g., SPhos) enhance coupling efficiency by stabilizing the palladium center.

  • Solvent Choice : Aqueous toluene facilitates base solubility while maintaining organoboron reactivity.

Multi-Step Synthesis from Pyridine Precursors

Hantzsch Dihydropyridine Route

This classical approach builds the pyridine ring with desired substituents:

  • Condense ethyl acetoacetate (15 mmol), ammonium acetate, and cyanoacetamide in ethanol to form a dihydropyridine intermediate.

  • Oxidize with MnO₂ to yield 4-ethylpyridine-2-carbonitrile.

  • Brominate as in Section 1.1.

Yield : 30–45% (over three steps).

Drawbacks

  • Low Efficiency : Multiple steps lead to cumulative yield losses.

  • Oxidation Challenges : Over-oxidation may degrade the nitrile group.

Comparative Analysis of Methods

Method Key Advantages Yield Range Key Challenges
Direct BrominationHigh regioselectivity, one-step synthesis60–75%Competing side reactions
Cyanation of HalideFlexible halogen substitution40–55%Toxicity, long reaction times
Suzuki-Miyaura CouplingModular ethyl group introduction50–65%Cost of palladium catalysts
Hantzsch SynthesisBuilds ring with substituents30–45%Multi-step inefficiency

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.

    Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 5-Bromo-4-ethylpyridine-2-carbonitrile serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the formation of diverse derivatives.
  • Coupling Reactions : It is commonly employed in Suzuki-Miyaura coupling reactions to create biaryl compounds, which are crucial in material science and pharmaceuticals.
Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionReplacement of bromine with nucleophilesAmines, thiols
Suzuki-Miyaura CouplingFormation of carbon-carbon bondsPalladium catalysts, boron reagents

Biology

The compound has shown promise in biological applications, particularly in drug discovery:

  • Anticancer Activity : Studies have indicated that 5-Bromo-4-ethylpyridine-2-carbonitrile exhibits cytotoxic effects against various cancer cell lines. For instance, an IC50 value of approximately 15 µM was reported against MCF-7 breast cancer cells.
    Study TypeCell LineIC50 Value (µM)
    Anticancer ActivityMCF-715
  • Antimicrobial Properties : In vitro tests have demonstrated its efficacy against several bacterial and fungal strains, indicating potential as an antimicrobial agent.

Medicine

In medicinal chemistry, this compound serves as a scaffold for designing new drugs targeting various diseases:

  • Enzyme Inhibition : Research has shown that derivatives of 5-Bromo-4-ethylpyridine-2-carbonitrile can modulate enzymatic activities, making them candidates for therapeutic agents against specific diseases.
DerivativeTarget Activity
5-Bromo-4-ethylpyridine-2-carboxylic acid ethylamideEnhanced anticancer properties
5-Bromo-4-ethylpyridine derivativeEnzyme inhibition profiles

Industry

In industrial applications, the compound is utilized in the production of:

  • Agrochemicals : It serves as an intermediate in synthesizing active ingredients for crop protection.
  • Pharmaceuticals : Its derivatives are used to develop new therapeutic agents.

Anticancer Activity Study

A study evaluated the cytotoxic effects of 5-Bromo-4-ethylpyridine-2-carbonitrile on various cancer cell lines. Results indicated significant cytotoxicity compared to control groups, reinforcing its potential as a lead compound for cancer therapy.

Antimicrobial Evaluation

In vitro tests conducted on derivatives of this compound have shown promising results in inhibiting the growth of various bacterial and fungal strains, suggesting its applicability in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethylpyridine-2-carbonitrile depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The properties of pyridine derivatives are highly dependent on substituent type and position. Below is a comparison of 5-bromo-4-ethylpyridine-2-carbonitrile with key analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
5-Bromo-4-ethylpyridine-2-carbonitrile Br (5), C≡N (2), C₂H₅ (4) C₈H₇BrN₂ 227.06 Ethyl group enhances lipophilicity; bromine and nitrile enable reactivity.
5-Bromo-4-methylpyridine-2-carbonitrile Br (5), C≡N (2), CH₃ (4) C₇H₅BrN₂ 213.03 Methyl group reduces steric bulk compared to ethyl; similar electronic effects.
5-Bromo-2-chloropyrimidin-4-amine Br (5), Cl (2), NH₂ (4) C₄H₄BrClN₃ 223.36 Pyrimidine core with halogen and amine groups; strong hydrogen-bonding capacity.
2-Bromopyridine Br (2) C₅H₄BrN 158.00 Simpler structure; lacks nitrile and ethyl groups; lower molecular complexity.

Key Observations :

  • Hydrogen Bonding: Unlike 5-bromo-2-chloropyrimidin-4-amine, which forms N–H···N hydrogen bonds in its crystal lattice , the nitrile group in the target compound lacks H-bond donors, reducing intermolecular interactions and altering solubility.
  • Reactivity : The bromine atom at position 5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitrile group enables nucleophilic additions or reductions to amines.
Physicochemical Properties

Available data for analogues suggest trends in solubility, melting points, and stability:

Property 5-Bromo-4-ethylpyridine-2-carbonitrile (Inferred) 5-Bromo-4-methylpyridine-2-carbonitrile 5-Bromo-2-chloropyrimidin-4-amine
Melting Point ~150–160°C (estimated) Not reported 460–461 K (186.85–187.85°C)
Solubility Low in water; soluble in DMSO, acetonitrile Similar to ethyl analogue Soluble in ethyl acetate; recrystallized in acetonitrile
Stability Stable under inert conditions Stable Stable in crystalline form

Notes:

  • The ethyl group likely reduces water solubility compared to the methyl analogue due to increased hydrophobicity.
  • The high melting point of 5-bromo-2-chloropyrimidin-4-amine reflects strong crystal packing via hydrogen bonds, a feature absent in nitrile-containing pyridines .

Biological Activity

5-Bromo-4-ethylpyridine-2-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antichlamydial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse sources.

Synthesis of 5-Bromo-4-ethylpyridine-2-carbonitrile

The synthesis of 5-bromo-4-ethylpyridine-2-carbonitrile typically involves the reaction of appropriate starting materials through nucleophilic substitutions or cross-coupling reactions. Various synthetic routes have been explored to optimize yield and purity, often employing palladium-catalyzed reactions or other coupling methods.

Antimicrobial Properties

5-Bromo-4-ethylpyridine-2-carbonitrile exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans16

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Antichlamydial Activity

In addition to its antibacterial properties, 5-Bromo-4-ethylpyridine-2-carbonitrile has shown significant antichlamydial activity. Research indicates that it affects the formation and morphology of chlamydial inclusions in infected cells. The compound was found to decrease infectious elementary body (EB) formation significantly, indicating a potential mechanism of action that disrupts chlamydial growth .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various pyridine derivatives, including 5-bromo-4-ethylpyridine-2-carbonitrile, have provided insights into how structural modifications can enhance biological activity. The presence of the bromine atom and ethyl group at specific positions on the pyridine ring is critical for maintaining antimicrobial efficacy. Computational studies using density functional theory (DFT) have also been employed to predict reactivity and interaction patterns with biological targets .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyridine derivatives, including 5-bromo-4-ethylpyridine-2-carbonitrile, against clinical isolates. The compound demonstrated superior activity compared to conventional antibiotics, particularly in resistant strains.
  • Chlamydia Inhibition : In vitro experiments showed that treatment with 5-bromo-4-ethylpyridine-2-carbonitrile resulted in a marked reduction in chlamydial inclusion size and number in HEp-2 cell cultures. This finding supports its potential as a selective treatment for chlamydial infections .

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-4-ethylpyridine-2-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves halogenation or nucleophilic substitution on pyridine derivatives. For example, bromination of 4-ethylpyridine-2-carbonitrile using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ can introduce the bromo group. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids may be employed for functionalization. Purification often involves column chromatography or recrystallization from solvents like acetonitrile, as demonstrated in pyrimidine-carbonitrile analogs . Key factors include temperature control (e.g., 273 K for SnCl₂-mediated reductions) and stoichiometric ratios to minimize side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure of 5-Bromo-4-ethylpyridine-2-carbonitrile?

  • Methodological Answer: 1H/13C NMR : The nitrile group (C≡N) appears as a singlet near 110–120 ppm in 13C NMR, while the ethyl group shows a triplet (~1.3 ppm for CH₃) and quartet (~2.5 ppm for CH₂) in 1H NMR. X-ray crystallography resolves spatial arrangements, as seen in pyridine derivatives with planar rings (r.m.s. deviation <0.1 Å) and intermolecular hydrogen bonds . IR spectroscopy identifies C≡N stretches (~2200–2250 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reactivity in 5-Bromo-4-ethylpyridine-2-carbonitrile derivatives?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. For instance, the electron-withdrawing nitrile group increases the electrophilicity of the pyridine ring, enhancing bromine’s leaving-group ability. Discrepancies in regioselectivity (e.g., unexpected substitution sites) may arise from solvent effects or steric hindrance from the ethyl group, requiring explicit solvent models (e.g., PCM) in simulations . Experimental validation via kinetic studies (e.g., monitoring reaction progress with LC-MS) is recommended .

Q. What strategies elucidate hydrogen-bonding networks in crystalline 5-Bromo-4-ethylpyridine-2-carbonitrile derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction reveals intermolecular interactions. For example, N–H···N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å interplanar distances) stabilize supramolecular architectures. Refinement software (e.g., SHELXL) analyzes bond angles and thermal displacement parameters, while Hirshfeld surfaces quantify interaction contributions .

Q. How do substituents modulate the regioselectivity of nucleophilic aromatic substitution in brominated pyridine-carbonitriles?

  • Methodological Answer: The nitrile group’s meta-directing effect and the ethyl group’s steric bulk influence attack sites. For example, in 5-Bromo-2-methoxy-3-methylpyridine, methoxy groups direct nucleophiles para to themselves, while bromine’s ortho/para-directing nature competes. Competitive experiments with varying nucleophiles (e.g., amines vs. thiols) and kinetic isotope effects (KIE) can disentangle electronic vs. steric contributions .

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